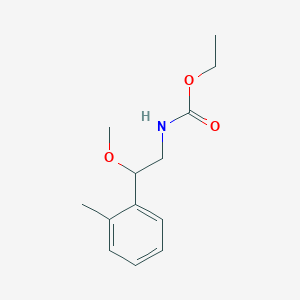

Ethyl (2-methoxy-2-(o-tolyl)ethyl)carbamate

Description

Properties

IUPAC Name |

ethyl N-[2-methoxy-2-(2-methylphenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-4-17-13(15)14-9-12(16-3)11-8-6-5-7-10(11)2/h5-8,12H,4,9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEANHNMLHUQDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC(C1=CC=CC=C1C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-methoxy-2-(o-tolyl)ethyl)carbamate typically involves the reaction of o-tolyl ethylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reactants: o-Tolyl ethylamine and ethyl chloroformate.

Catalyst/Base: Triethylamine.

Solvent: Anhydrous dichloromethane.

Temperature: Room temperature.

Reaction Time: Several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-methoxy-2-(o-tolyl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemical Applications

Organic Synthesis

Ethyl (2-methoxy-2-(o-tolyl)ethyl)carbamate serves as an important reagent in organic synthesis. It is utilized for the preparation of various derivatives and complex molecules. The compound can undergo multiple chemical reactions, including:

- Oxidation : Using agents like potassium permanganate to yield carboxylic acids.

- Reduction : Employing lithium aluminum hydride to produce primary amines.

- Substitution : Facilitating nucleophilic substitution at the carbamate group.

These reactions are critical for synthesizing other valuable compounds in organic chemistry.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies have shown that it may interact with specific molecular targets, modulating biochemical pathways involved in disease processes. For instance, it has been investigated for its efficacy against various cancer cell lines, showing promise as a lead compound for drug development .

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves the inhibition of certain enzymes or receptors. This modulation can lead to significant alterations in cellular signaling pathways, making it a candidate for further pharmacological studies.

Medical Applications

Drug Development

this compound is being explored for its pharmacological properties, particularly in the context of drug formulation. Its structural characteristics allow it to serve as a potential intermediate in the synthesis of new therapeutic agents. Notably, its long duration of action makes it suitable for applications requiring sustained pharmacological effects .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound is utilized in the production of specialty chemicals and intermediates. Its unique chemical properties allow it to be used in various formulations where specific reactivity or stability is required. The compound's versatility makes it an essential building block in the synthesis of materials with tailored properties for electronic applications and other advanced technologies .

Data Summary Table

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Organic synthesis | Acts as a reagent for various derivatives |

| Biology | Antimicrobial & anticancer research | Shows potential biological activity against cancer cell lines |

| Medicine | Drug development | Investigated as a pharmaceutical intermediate |

| Industry | Specialty chemicals | Used in formulations requiring specific properties |

Case Studies

- Anticancer Activity Study : A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxic effects, suggesting its potential as a chemotherapeutic agent.

- Toxicity Evaluation : Research evaluating the toxicity of ethyl carbamate indicated that while it has beneficial applications, caution is warranted due to its carcinogenic potential when used improperly .

- Pharmacokinetics Study : A pharmacokinetic study highlighted the compound's long duration of action when administered as an anesthetic in animal models, reinforcing its utility in medical applications .

Mechanism of Action

The mechanism of action of Ethyl (2-methoxy-2-(o-tolyl)ethyl)carbamate involves its interaction with specific molecular targets, leading to various biological effects. The compound may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl (2-methoxy-2-(o-tolyl)ethyl)carbamate can be compared with other carbamate derivatives, such as:

Methyl carbamate: Simpler structure with different reactivity and applications.

Propyl carbamate: Similar structure but with a propyl group instead of an ethyl group, leading to different physical and chemical properties.

Butyl carbamate: Longer alkyl chain, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl (2-methoxy-2-(o-tolyl)ethyl)carbamate, a carbamate derivative, has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H17NO3

- Molecular Weight : 223.27 g/mol

- Solubility : Soluble in organic solvents; moderate solubility in water.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The compound may modulate various biochemical pathways by inhibiting enzymes or receptors involved in cellular processes. For instance, it has been reported to affect pathways related to apoptosis and cell cycle regulation, which are critical in cancer biology.

Antimicrobial Properties

This compound has shown promising results against various microbial strains. In vitro studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating potential as an antimicrobial agent.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The findings suggest that this compound induces apoptosis in these cell lines through mechanisms involving the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Studies and Research Findings

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects on MCF-7 and HeLa cells.

- Methodology : Cell viability assays using MTT were performed.

- Results : IC50 values were determined to be approximately 15 µM for MCF-7 cells, indicating significant cytotoxicity compared to control groups.

- Antimicrobial Efficacy Study :

Data Tables

Q & A

Q. What analytical methods are recommended for detecting Ethyl (2-methoxy-2-(o-tolyl)ethyl)carbamate in biological samples?

Gas chromatography–mass spectrometry (GC–MS) with isotopic internal standards (e.g., deuterated analogs) is the gold standard for quantification. Validation protocols from collaborative studies (e.g., Dennis et al., 1990; Canas et al., 1994) emphasize using selected-ion monitoring (SIM) mode and solid-phase microextraction (SPME) for sample preparation . For structural analogs like ethyl carbamate, Fourier-transform infrared spectroscopy (FTIR) coupled with multivariate analysis offers rapid screening but requires calibration against GC–MS data .

Q. How is this compound synthesized, and what are critical reaction parameters?

While direct synthesis data for this specific compound is limited, ethyl carbamate derivatives are typically synthesized via nucleophilic substitution or carbamate esterification. For example, ethyl carbamate is produced by reacting ethanol with urea under controlled heat . Critical parameters include temperature (to avoid side reactions), solvent polarity, and catalyst selection (e.g., trichloroacetyl isocyanate for carbamate formation) . Structural modifications (e.g., methoxy and o-tolyl groups) may require protecting-group strategies to prevent undesired reactivity.

Q. What in vitro models are validated for studying the metabolism of substituted carbamates like this compound?

Human liver microsomes (HLMs) and recombinant CYP enzymes (e.g., CYP2E1) are standard for metabolic profiling . For genotoxicity, primary human lymphocytes and fibroblasts are used to assess sister chromatid exchange (SCE) and unscheduled DNA synthesis (UDS), respectively. Ethyl carbamate’s inefficiency in inducing micronuclei in human lymphocytes suggests structural analogs may require modified protocols (e.g., prolonged exposure or metabolic activation) .

Advanced Research Questions

Q. How does the substitution pattern in this compound influence its interaction with CYP2E1 compared to ethyl carbamate?

The methoxy and o-tolyl groups may sterically hinder CYP2E1 binding, altering metabolic pathways. Ethyl carbamate is metabolized via CYP2E1 to vinyl carbamate epoxide, a potent carcinogen . Substitutions could redirect oxidation to alternative sites (e.g., methoxy demethylation) or reduce metabolic activation. Comparative studies using HLMs with CYP2E1 inhibitors (e.g., diethyldithiocarbamate) and structural analogs are recommended .

Q. What are the conflicting findings regarding ethanol’s impact on the metabolic clearance of carbamate compounds, and how can these be addressed experimentally?

Ethanol acutely inhibits CYP2E1, delaying ethyl carbamate clearance, but chronic exposure induces CYP2E1 expression, potentially increasing carcinogenicity . To resolve this, experimental designs should differentiate acute vs. chronic ethanol coadministration. Dose-response studies in transgenic CYP2E1-deficient models can isolate enzyme-specific effects .

Q. What mechanistic insights from ethyl carbamate’s genotoxicity studies can inform research on structurally similar carbamates?

Ethyl carbamate’s weak clastogenicity in mammalian cells contrasts with its potent carcinogenicity in vivo, suggesting metabolic activation is critical. For substituted analogs, focus on reactive intermediates (e.g., epoxides) using in situ trapping (e.g., glutathione adducts) and DNA adduct profiling (e.g., 1,N6-ethenoadenosine detection) . Human lymphoblastoid cell lines (e.g., TK6) with engineered metabolic pathways can clarify structure-activity relationships .

Data Contradiction Analysis

- Ethanol Interaction Paradox : While acute ethanol inhibits ethyl carbamate metabolism, chronic use enhances CYP2E1 activity . Resolution: Use time-course studies to model human exposure scenarios (e.g., binge vs. habitual drinking).

- Genotoxicity vs. Carcinogenicity : Ethyl carbamate’s weak in vitro genotoxicity contrasts with robust in vivo carcinogenicity. Hypothesis: Tissue-specific metabolic activation (e.g., lung vs. liver) drives discrepancies. Validate using organ-specific microsomes .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.